molecular formula C24H22Cl2N2O3 B11974313 N-(1-(5-(3,4-Dichlorophenyl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide CAS No. 307974-03-4

N-(1-(5-(3,4-Dichlorophenyl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide

Katalognummer: B11974313
CAS-Nummer: 307974-03-4
Molekulargewicht: 457.3 g/mol
InChI-Schlüssel: RAIAPHLCZGMPFE-FYJGNVAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(5-(3,4-Dichlorophenyl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, dichlorophenyl group, and a benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-(3,4-Dichlorophenyl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring substituted with a dichlorophenyl group. This intermediate is then subjected to a series of reactions including amination, acylation, and condensation to form the final product. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automation of reaction steps, and stringent quality control measures to maintain consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-(5-(3,4-Dichlorophenyl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide can undergo various chemical reactions such as:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(1-(5-(3,4-Dichlorophenyl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-(1-(5-(3,4-Dichlorophenyl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzamide derivatives and furan-containing molecules. Examples are:

  • N-(1-(5-(3,4-Dichlorophenyl)furan-2-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide
  • N-(1-(5-(3,4-Dichlorophenyl)furan-2-yl)-3-(ethylamino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide

Uniqueness

What sets N-(1-(5-(3,4-Dichlorophenyl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness can make it particularly valuable in research and industrial applications.

Eigenschaften

CAS-Nummer

307974-03-4

Molekularformel

C24H22Cl2N2O3

Molekulargewicht

457.3 g/mol

IUPAC-Name

N-[(E)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C24H22Cl2N2O3/c1-14(2)27-24(30)21(28-23(29)16-6-4-15(3)5-7-16)13-18-9-11-22(31-18)17-8-10-19(25)20(26)12-17/h4-14H,1-3H3,(H,27,30)(H,28,29)/b21-13+

InChI-Schlüssel

RAIAPHLCZGMPFE-FYJGNVAPSA-N

Isomerische SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)NC(C)C

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.